molecular formula C13H15NO4 B110841 Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate CAS No. 1235181-00-6

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

Cat. No. B110841
CAS RN: 1235181-00-6
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, also known as MBOMC, is an important compound that has been used in a variety of scientific research applications. It is a useful tool in the fields of biochemistry, physiology, and pharmacology due to its unique chemical structure. MBOMC has been used in a variety of experiments, ranging from studying the mechanism of action of drugs to studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate using rhodium(II) acetate. These compounds are versatile building blocks for bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
    • In another study by the same authors, the synthesis of similar compounds was described, highlighting their potential use in creating analogs of the factor Xa inhibitor rivaroxaban with dual antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013).
  • Applications in Drug Synthesis :

    • Brown and Foubister (1989) reported the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants, which involved the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid under various conditions (Brown & Foubister, 1989).
    • The same team also reported on the unambiguous synthesis of these compounds, emphasizing the importance of avoiding ring enlargement side reactions (Brown & Foubister, 1989).
  • Structural and Computational Studies :

    • Murthy et al. (2017) conducted a comprehensive study on the synthesis, crystal structure, spectral investigations, and computational analysis of 4-benzyl-5-oxomorpholine-3-carbamide, which showed potential as a bioactive agent. The study included molecular dynamics simulations and docking studies, suggesting inhibitory activity against specific enzymes (Murthy et al., 2017).
  • Potential as Building Blocks for Novel Compounds :

    • Vafina et al. (2003) explored the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives, highlighting the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which are crucial for further chemical transformations (Vafina et al., 2003).

properties

IUPAC Name

methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543341
Record name Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

CAS RN

1235181-00-6
Record name Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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